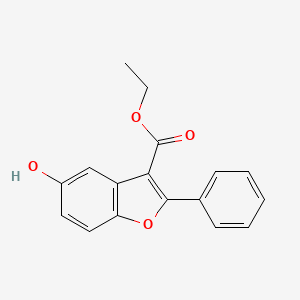

Éster etílico del ácido 5-hidroxi-2-fenil-benzofurano-3-carboxílico

Descripción general

Descripción

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C17H14O4 and its molecular weight is 282.29 g/mol. The purity is usually 95%.

The exact mass of the compound 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antitumoral

Los compuestos de benzofurano, incluyendo "Éster etílico del ácido 5-hidroxi-2-fenil-benzofurano-3-carboxílico", han mostrado fuertes actividades biológicas como la antitumoral . Por ejemplo, algunos benzofuranos sustituidos tienen actividades anticancerígenas dramáticas . Tienen efectos significativos de inhibición del crecimiento celular, y las tasas de inhibición en diferentes tipos de células cancerosas son bastante altas .

Actividad Antibacteriana

Se ha encontrado que los compuestos de benzofurano exhiben propiedades antibacterianas . Esto los convierte en candidatos potenciales para el desarrollo de nuevos fármacos antibacterianos.

Actividad Antioxidante

Estos compuestos también poseen propiedades antioxidantes . Esto significa que potencialmente pueden usarse en tratamientos que involucran estrés oxidativo, como enfermedades neurodegenerativas, enfermedades cardiovasculares y cáncer.

Actividad Antiviral

Los compuestos de benzofurano han mostrado actividades antivirales . Por ejemplo, un nuevo compuesto de benzofurano macrocíclico tiene actividad antiviral contra el virus de la hepatitis C y se espera que sea un fármaco terapéutico eficaz para la enfermedad de la hepatitis C .

Posibles Compuestos Líderes de Fármacos Naturales

Debido a sus actividades biológicas y posibles aplicaciones en muchos aspectos, los compuestos de benzofurano han atraído la atención de investigadores químicos y farmacéuticos en todo el mundo, lo que convierte a estas sustancias en posibles compuestos líderes de fármacos naturales .

Síntesis de Derivados Complejos de Benzofurano

Los compuestos de benzofurano se utilizan en la síntesis de derivados complejos de benzofurano . Un derivado complejo de benzofurano se construye mediante una cascada de ciclación de radicales libres única, que es un método excelente para la síntesis de una serie de compuestos policíclicos de benzofurano difíciles de preparar .

Construcción de Anillos de Benzofurano

Los compuestos de benzofurano se utilizan en la construcción de anillos de benzofurano . Un anillo de benzofurano construido mediante tunelización cuántica de protones no solo tiene menos reacciones secundarias, sino que también tiene un alto rendimiento, lo que es propicio para la construcción de sistemas complejos de anillos de benzofurano .

Agentes Antitumorales

Se han desarrollado y utilizado nuevos compuestos de andamiaje de benzotiofeno y benzofurano como agentes anticancerígenos . Esto demuestra el potencial de los compuestos de benzofurano en el desarrollo de nuevos fármacos anticancerígenos.

Actividad Biológica

5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester (commonly referred to as benzofuran derivative) is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₇H₁₄O₄

- Molecular Weight : 282.29 g/mol

- CAS Number : 4610-75-7

The biological activity of 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester is primarily attributed to its interaction with various cellular receptors and enzymes, influencing multiple biochemical pathways:

- Enzyme Interactions : The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of metabolic pathways, affecting drug bioavailability and efficacy .

- Cell Signaling Modulation : It modulates key signaling pathways such as the MAPK/ERK pathway, which is essential for cell proliferation, differentiation, and survival.

- Gene Expression : The compound influences gene expression by binding to specific receptors on cell surfaces, activating or inhibiting downstream signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, it has demonstrated significant inhibitory effects against various bacterial strains, including multidrug-resistant Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate potent activity:

| Compound | MIC (µg/mL) | Activity Type |

|---|---|---|

| 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | <0.0039 | Antimicrobial |

| Control (TAM16) | 0.0313 | Antimicrobial |

This data suggests that modifications in the chemical structure can enhance antimicrobial properties significantly .

Anticancer Activity

The anticancer properties of this compound have been evaluated using various cancer cell lines. In vitro studies show promising results:

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | A549 (lung adenocarcinoma) | 78–86% |

| Cisplatin (control) | A549 | <50% |

These findings indicate that while the compound exhibits some cytotoxicity, it may require further structural optimization to enhance its efficacy against cancer cells .

Case Studies and Research Findings

- Study on Mycobacterial Inhibitors : A study focusing on inhibitors of Mycobacterium tuberculosis showed that benzofuran derivatives exhibited enhanced anti-TB activity compared to their corresponding ethyl benzofuran derivatives. The introduction of hydroxyl groups significantly increased potency .

- Review on Benzo[b]furan Derivatives : A comprehensive review highlighted the synthesis and biological evaluations of various benzo[b]furan derivatives from 2011 to 2022, noting increased antiproliferative activity with specific substitutions on the benzofuran ring .

Pharmacokinetics and Stability

The pharmacokinetics of 5-hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester remains under investigation. Factors such as temperature and storage conditions can affect its stability and bioavailability. It is recommended that this compound be stored in a refrigerated environment to maintain its efficacy over time .

Propiedades

IUPAC Name |

ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O4/c1-2-20-17(19)15-13-10-12(18)8-9-14(13)21-16(15)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZJQHPNLFLEMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60347685 | |

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4610-75-7 | |

| Record name | 5-Hydroxy-2-phenyl-benzofuran-3-carboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60347685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-hydroxy-2-phenyl-1-benzofuran-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.